molecular formula C19H16N2O4 B2799614 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide CAS No. 2034240-12-3

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide

Cat. No.: B2799614
CAS No.: 2034240-12-3
M. Wt: 336.347
InChI Key: IMMMOBIWLLPOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively.

Scientific Research Applications

Anticancer Properties

Research focusing on the design, synthesis, and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives has identified these compounds as potential anticancer agents targeting the epidemal growth factor receptor (EGFR). Some derivatives exhibited potent anticancer activities against various cancer cell lines, including lung adenocarcinoma, Henrietta Lacks strain of cancer cells, and colorectal cancer, with minimal toxicity against normal cells. These findings suggest the relevance of furan and indole derivatives in the development of novel anticancer therapies (Zhang et al., 2017).

Antimicrobial and Antioxidant Activity

A thiazole-based heterocyclic amide incorporating furan-2-carboxamide was synthesized and showed promising antimicrobial activity against a range of microorganisms, including both Gram-negative and Gram-positive bacteria, as well as fungi. This compound's structure was thoroughly characterized, and its biological activities suggest potential for pharmacological and medical applications (Cakmak et al., 2022).

Tyrosinase Inhibition and Antioxidant Properties

4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives synthesized under ultrasound irradiation exhibited potent inhibition against the tyrosinase enzyme, suggesting applications in treating conditions associated with melanin overproduction, like hyperpigmentation. These compounds also displayed antioxidant capabilities, highlighting their potential utility in pharmaceutical and cosmetic formulations (Dige et al., 2019).

Synthesis and Chemical Reactivity

Studies on the synthesis and reactivity of furan-2-carboxamide derivatives under various conditions, including microwave-assisted synthesis and reactions involving electrophilic substitution, have expanded the understanding of the chemical properties and potential applications of furan derivatives in the synthesis of complex organic molecules. These research efforts contribute to the broader field of organic synthesis and medicinal chemistry, providing insights into the development of new therapeutic agents and materials (Janczewski et al., 2021).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-18(16-10-13-4-1-2-5-15(13)21-16)20-12-19(23,14-7-9-24-11-14)17-6-3-8-25-17/h1-11,21,23H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMMOBIWLLPOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.